Isotrazodone

Positional isomer Triazolopyridinium zwitterion Structural elucidation

Isotrazodone is the specified EP Impurity M and USP Trazodone Related Compound 2—a zwitterionic regioisomer arising from 1-position alkylation of the triazolopyridinone core. Its unique chromatographic and mass spectrometric behavior, distinct from the parent drug and other impurities, is critical for accurate HPLC/UHPLC quantification in ANDA stability-indicating methods. Using a generic substitute risks misidentification, inaccurate purity assessment, and potential refusal-to-receive decisions. Our reference standard is supplied with full Certificate of Analysis (≥95% HPLC, NMR, MS), ICH Q2(R1)-compliant characterization, and optional traceability to EP/USP compendial standards. Ensure compliance, method specificity, and batch release confidence—procure the correct reference material today.

Molecular Formula C₁₉H₂₂ClN₅O
Molecular Weight 371.86
CAS No. 157072-18-9
Cat. No. B1145353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotrazodone
CAS157072-18-9
Synonyms1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium
Molecular FormulaC₁₉H₂₂ClN₅O
Molecular Weight371.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isotrazodone (CAS 157072-18-9): Sourcing the Trazodone EP Impurity M Reference Standard for Pharmaceutical Quality Control


Isotrazodone (CAS 157072-18-9, molecular formula C₁₉H₂₂ClN₅O, molecular weight 371.86 g/mol) is a triazolopyridine derivative recognized pharmacopeially as Trazodone EP Impurity M and USP Trazodone Related Compound 2 . It is a positional isomer (regioisomer) of the antidepressant drug Trazodone, arising as a synthesis byproduct during Trazodone hydrochloride manufacturing . Unlike Trazodone, in which the triazolopyridinone moiety is N-alkylated at the 2-position of the triazole ring, Isotrazodone features the propyl-piperazine chain attached at the 1-position, resulting in a zwitterionic inner salt structure . This structural distinction forms the basis for its critical role as a reference standard in analytical method development, method validation (AMV), and quality control release testing of Trazodone active pharmaceutical ingredient (API) and finished dosage forms [1].

Why Isotrazodone Cannot Be Substituted by Other Trazodone Impurity Standards in ANDA Submissions


Substituting Isotrazodone with another Trazodine-related impurity or a generic triazolopyridine standard introduces regulatory and analytical risk. Isotrazodone is explicitly designated in the European Pharmacopoeia (EP) as Impurity M and by the United States Pharmacopeia (USP) as Trazodone Related Compound 2, making it a named, specified impurity requiring individual quantification in regulatory filings [1]. Its unique zwitterionic character—conferred by the 1-alkylated triazolopyridinium-3-olate core—produces chromatographic retention behavior and mass spectrometric fragmentation patterns that differ from all other Trazodone impurities, including the 2-alkylated parent drug and dechloro analogs [2]. Using an alternative standard risks misidentification, inaccurate quantification, and potential citation in a Refuse-to-Receive (RTR) decision during ANDA review. The quantitative dimensions of this differentiation are elaborated below.

Quantitative Evidence for Isotrazodone (Trazodone EP Impurity M): Comparative Analytical and Structural Differentiation Data


Structural Regioisomerism: 1-Position vs. 2-Position Triazole Alkylation Relative to Trazodone

Isotrazodone is the positional isomer of Trazodone in which the propyl-piperazine chain is attached at the N-1 position of the [1,2,4]triazolo[4,3-a]pyridine ring system rather than at the N-2 position as in Trazodone. This connectivity difference produces a zwitterionic inner salt (1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate) with a formal positive charge on the pyridinium nitrogen and a negative charge on the 3-olate oxygen, whereas Trazodone exists as a neutral molecule (2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one) . Both share the same molecular formula (C₁₉H₂₂ClN₅O) and nearly identical molecular weight (371.86 vs. 371.87 g/mol), requiring high-resolution chromatographic or mass spectrometric techniques for unambiguous discrimination [1].

Positional isomer Triazolopyridinium zwitterion Structural elucidation

Pharmacopeial Designation: Dual EP and USP Recognition as a Named Specified Impurity

Isotrazodone holds dual compendial recognition: it is explicitly listed as Trazodone EP Impurity M in the European Pharmacopoeia monograph and as Trazodone Related Compound 2 in the USP monograph for Trazodone Hydrochloride . Under the USP organic impurities test, any single unspecified impurity in Trazodone Hydrochloride must not exceed 0.4%, and total impurities must not exceed 1.0% [1]. While Isotrazodone is a named specified impurity, individual acceptance criteria are method- and product-specific; the general USP threshold provides the analytical framework within which this impurity standard is deployed for method validation and routine quality control [2]. The EP monograph similarly requires identification and quantification of Impurity M using a qualified reference standard traceable to the pharmacopeial standard [3].

EP Impurity M USP Related Compound 2 Regulatory specification

Vendor-Supplied Purity Specifications: HPLC Purity Ranging from ≥90% to 98% for Research-Grade Batches

Commercial suppliers of Isotrazodone reference standards report batch-specific purities determined by HPLC or GC. Clearsynth specifies purity of not less than 90% by GC/HPLC for their catalog #CS-O-16569 material, with confirmatory ¹H NMR and mass spectrometry for structural identity . ChemicalBook lists purity of 98% by HPLC for Sinco-branded Trazodone EP Impurity M [1]. Biomart.cn reports HPLC purity ≥95% for catalog #WKQ-0103093 . These purity values represent the reference standard material as supplied and are reported per batch Certificate of Analysis; they do not reflect the concentration of this impurity in Trazodone API, which is controlled at pharmacopeial limits (typically ≤0.4% for any single impurity per USP) [2].

HPLC purity Reference standard quality Certificate of Analysis

Physicochemical Differentiation from Trazodone: Hygroscopicity and Storage Requirements

Isotrazodone is reported as a yellow solid with hygroscopic properties, requiring storage at -20°C under inert atmosphere for long-term stability, in contrast to Trazodone hydrochloride which is typically stored at controlled room temperature (20–25°C) in tight containers [1]. Commercial suppliers consistently specify refrigerated storage at 2–8°C for Isotrazodone, reflecting its greater moisture sensitivity relative to the parent drug . The compound is described as a positional isomer inner salt impurity (曲唑酮位置异构体内盐杂质), consistent with its zwitterionic character, which may contribute to its distinct hygroscopic behavior .

Hygroscopicity Storage stability Solid-state properties

Synthetic Provenance: Distinct Intermediate Pathway vs. Trazodone API Synthesis

Isotrazodone is formed as a process-related impurity during Trazodone hydrochloride synthesis via alkylation of [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine . The regioisomeric outcome—attachment at N-1 vs. the desired N-2 position—arises from the ambient tautomeric equilibrium of the triazolopyridinone intermediate, which can present nucleophilic character at both the N-1 and N-2 positions . Patent CN105777745A describes methods to minimize such genotoxic and positional isomer impurities during Trazodone synthesis, with target control limits in the low ppm range for genotoxic impurities (≤3.75 μg/g based on TTC of 1.5 μg/day and maximum daily dose of 400 mg) [1]. While Isotrazodone is a positional isomer impurity rather than a genotoxic impurity per se, its formation mechanism is mechanistically linked to the same synthetic step.

Synthetic impurity Process-related impurity 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine

Limited Primary Pharmacological Data: Isotrazodone Remains Understudied Relative to Trazodone in Peer-Reviewed Literature

A systematic search of peer-reviewed pharmacological literature reveals that Isotrazodone-specific receptor binding affinities (Ki), functional activity data (EC₅₀/IC₅₀), and in vivo pharmacokinetic parameters are not reported in indexed primary research publications as of the search date . The compound's pharmacological activity is inferred by structural analogy to Trazodone, which acts as a serotonin 5-HT₂A receptor antagonist (Ki approximately 10–30 nM) and weak serotonin reuptake inhibitor (SERT Ki approximately 200–500 nM) [1]. Vendor descriptions attributing SARI-class pharmacology to Isotrazodone are extrapolations from the parent compound and are not supported by direct experimental data on Isotrazodone itself . This evidence gap is explicitly acknowledged in multiple source descriptions stating that Isotrazodone's specific pharmacological activity 'remains understudied in peer-reviewed literature' and that 'there is no documented mechanism of action for Isotrazodone' .

Pharmacological data gap Receptor binding Peer-reviewed evidence

Procurement-Driven Application Scenarios for Isotrazodone (Trazodone EP Impurity M / USP Related Compound 2)


Analytical Method Development and Validation (AMV) for Trazodone ANDA Submissions

Isotrazodone serves as a critical reference standard during the development and validation of HPLC/UHPLC impurity profiling methods for Trazodone API and finished dosage forms. Its zwitterionic character demands optimized chromatographic conditions (e.g., mobile phase pH, ion-pairing agent selection) distinct from those used for neutral Trazodone impurities to achieve baseline resolution [1]. Method validation parameters—specificity, linearity, accuracy, precision, LOD/LOQ—rely on well-characterized Isotrazodone batches with documented purity (≥95% HPLC), identity confirmation by NMR and MS, and full Certificates of Analysis compliant with ICH Q2(R1) requirements . The USP general impurity limit of ≤0.4% for any single impurity and ≤1.0% total impurities [2] defines the quantitative range within which the method must demonstrate accuracy and precision.

Routine Quality Control Release Testing of Trazodone Hydrochloride API and Tablets

In GMP-compliant quality control laboratories, Isotrazodone reference standard is used for system suitability testing, retention time marking, and relative response factor (RRF) determination in every batch release analysis of Trazodone drug substance and drug product [1]. The standard must be stored at 2–8°C (refrigerated) or -20°C (freezer) depending on vendor specification, with careful management of hygroscopicity to prevent mass errors during standard solution preparation . Traceability to EP or USP compendial standards is essential for regulatory compliance; commercial suppliers such as CATO provide ISO 17034-certified reference materials that meet this requirement [2]. Quantification of Isotrazodone against its own reference standard ensures that each batch meets the pharmacopeial acceptance criterion for this specified impurity.

Forced Degradation and Stability-Indicating Method Development for Trazodone Products

Isotrazodone is a process-related impurity rather than a degradant, but its presence in stability studies of Trazodone formulations necessitates its inclusion in stability-indicating method development [1]. Regulatory guidance (ICH Q1A-Q1E) requires that stability-indicating methods resolve all specified impurities from the API and from each other. The UHPLC method reported by Thummar et al. (2018) for Trazodone degradation products achieves separation of multiple dimeric isomers and N-oxide degradants; similar method development approaches incorporating Isotrazodone as a resolved peak ensure that the analytical method is stability-indicating and suitable for shelf-life monitoring .

Process Development and Synthetic Route Optimization to Minimize Isotrazodone Formation

During Trazodone API process development, monitoring Isotrazodone levels informs optimization of the N-alkylation step to maximize regioselectivity for the desired N-2 product [1]. The formation of Isotrazodone competes with Trazodone formation via the same triazolopyridinone intermediate and alkylating agent (1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine) . In-process control samples analyzed by HPLC against an Isotrazodone reference standard allow process chemists to evaluate reaction parameters (temperature, solvent polarity, base strength, stoichiometry) that influence the N-1:N-2 alkylation ratio, thereby guiding rational optimization to suppress this impurity below pharmacopeial thresholds [2].

Quote Request

Request a Quote for Isotrazodone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.